molecular formula C21H25NO5 B016295 Isodemecolcine CAS No. 4702-33-4

Isodemecolcine

Cat. No. B016295
CAS RN: 4702-33-4
M. Wt: 371.4 g/mol
InChI Key: OFXMYVZMWOQKLM-HNNXBMFYSA-N
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Description

Isodemecolcine is an antimitotic agent that disrupts microtubules by binding to tubulin and preventing its polymerization . It stimulates the intrinsic GTPase activity of tubulin and induces apoptosis in several normal and tumor cell lines .


Synthesis Analysis

A concise, enantioselective, and scalable synthesis of (−)-colchicine has been achieved, which is related to Isodemecolcine . The challenging tricyclic 6-7-7 core of colchicinoids was efficiently introduced using an intramolecular oxidopyrylium-mediated [5 + 2] cycloaddition reaction .


Molecular Structure Analysis

The molecular formula of Isodemecolcine is C21H25NO5 . The molecular weight is 371.4 g/mol . The InChI is 1S/C21H25NO5/c1-22-15-8-6-12-10-18 (25-3)20 (26-4)21 (27-5)19 (12)13-7-9-16 (23)17 (24-2)11-14 (13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1 .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Isodemecolcine .


Physical And Chemical Properties Analysis

The physical and chemical properties of Isodemecolcine include a molecular weight of 371.4 g/mol, a XLogP3 of 1.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, an exact mass of 371.17327290 g/mol, a monoisotopic mass of 371.17327290 g/mol, a topological polar surface area of 66 Ų, a heavy atom count of 27, and a complexity of 653 .

Scientific Research Applications

  • Carbonic Anhydrase Inhibition : Isodemecolcine is identified as a novel class of positively charged, membrane-impermeant sulfonamides. It selectively inhibits membrane-bound carbonic anhydrase (CA IV) compared to cytosolic isozymes (I, II, and IV). This selective inhibition has significant implications in understanding and potentially treating conditions related to these enzymes (Scozzafava, Briganti, Ilies, & Supuran, 2000).

  • Drug Research and Development : Hydrogen isotopically labelled compounds, like Isodemecolcine, play a crucial role in drug research. They are essential diagnostic tools that provide vital information about the biological metabolism of drug candidates and their metabolites (Legros et al., 2020).

  • Microevolutionary Process Studies : Isozyme techniques, relevant in the context of Isodemecolcine studies, are more suitable for addressing questions at the level of populations, subspecies, and species. They are ideal for studying microevolutionary processes, which could be applicable in various fields including ecology, conservation, and evolutionary biology (Brown, 1990).

  • Impact on In Vitro Matured Oocytes : Research has shown that solutions like Isodemecolcine can affect the spindle apparatus and developmental potential of in vitro matured oocytes. This has implications in reproductive biology and assisted reproductive technologies (Mullen, Rosenbaum, & Critser, 2007).

  • General Drug Discovery : The research involving compounds like Isodemecolcine contributes significantly to the field of drug discovery. The advancements in genomic sciences and molecular biology have been profoundly influenced by such research, paving the way for new therapeutic agents and treatment modalities (Drews, 2000).

Safety And Hazards

There is limited information available on the specific safety and hazards of Isodemecolcine .

properties

IUPAC Name

(7S)-1,2,3,9-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-16(23)17(24-2)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXMYVZMWOQKLM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616022
Record name (7S)-1,2,3,9-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-10(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isodemecolcine

CAS RN

4702-33-4
Record name (7S)-6,7-Dihydro-1,2,3,9-tetramethoxy-7-(methylamino)benzo[a]heptalen-10(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4702-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7S)-1,2,3,9-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-10(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HG Capraro, A Brossi - Helvetica Chimica Acta, 1979 - Wiley Online Library
… The mixture of 10 and 11 was detrifluoroacetylated and separated by chromatography to afford demecolcine (2) and isodemecolcine (12). A more practical route to 2 started with 8, and …
Number of citations: 37 onlinelibrary.wiley.com
AW Sangster, KL Stuart - Chemical reviews, 1965 - ACS Publications
In examining the ultraviolet spectra of the alkaloids, a number of basic facts should be borne in mind. First, there are a large number of alkaloids of varying struc-tural types; for example, …
Number of citations: 366 pubs.acs.org
R Dumont, A Brossi, JV Silverton - The Journal of Organic …, 1986 - ACS Publications
Racemization of natural colchicine in refluxing acetic anhydride afforded after hydrolysis and chemical manipulation a variety of (±)-colchicinoids. Optical resolution of (±)-…
Number of citations: 36 pubs.acs.org
CD Hufford, HG Capraro, A Brossi - Helvetica Chimica Acta, 1980 - Wiley Online Library
The 13 C‐NMR. spectra of a number of colchicine derivatives are given comprising examples of the normal series (4→10), iso series (11→16) and colchicine series (17), which were …
Number of citations: 36 onlinelibrary.wiley.com
WC Wildman, BA Pursey - The Alkaloids: Chemistry and Physiology, 1968 - Elsevier
Publisher Summary The long-established use of colchicine in the treatment of gout, the discovery of its antimitotic activity, and the chemical studies culminating in the elucidation of the …
Number of citations: 61 www.sciencedirect.com

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